S-Pantoprazole sodium trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

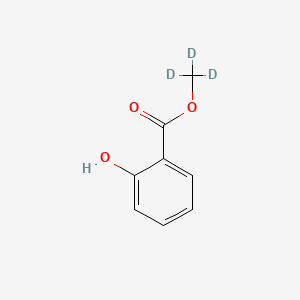

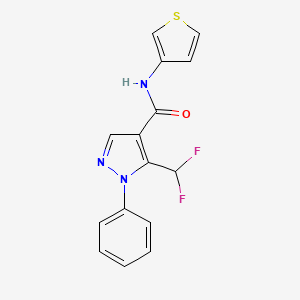

S-Pantoprazole sodique trihydraté: est un inhibiteur de la pompe à protons utilisé principalement pour la gestion des maladies liées à l'acide, telles que le reflux gastro-œsophagien, les ulcères gastriques et le syndrome de Zollinger-Ellison. Il s'agit de la forme sel de sodium du S-Pantoprazole, qui est le S-énantiomère du Pantoprazole. Ce composé est connu pour sa capacité à inhiber l'étape finale de la production d'acide gastrique, ce qui le rend très efficace pour réduire la sécrétion d'acide gastrique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du S-Pantoprazole sodique trihydraté implique plusieurs étapes, notamment la méthoxylation d'un composé précurseur. Le processus commence généralement par la formation d'une solution de Pantoprazole et d'hydroxyde de sodium, suivie d'une cristallisation pour obtenir la forme trihydratée souhaitée .

Méthodes de production industrielle : La production industrielle de S-Pantoprazole sodique trihydraté implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et la validation du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le S-Pantoprazole sodique trihydraté subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour sa stabilité et son efficacité en tant que composé pharmaceutique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le S-Pantoprazole sodique trihydraté comprennent l'hydroxyde de sodium, le méthanol et divers solvants organiques. Les réactions sont généralement effectuées sous des conditions de pH contrôlées pour garantir la stabilité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions du S-Pantoprazole sodique trihydraté comprennent ses composés et sous-produits associés, qui sont soigneusement surveillés et minimisés pendant le processus de synthèse pour garantir la pureté du produit final .

Applications de recherche scientifique

Chimie : En chimie, le S-Pantoprazole sodique trihydraté est utilisé comme étalon de référence pour le développement et la validation de méthodes analytiques, y compris la CLHP et la spectrométrie de masse.

Biologie : En recherche biologique, ce composé est utilisé pour étudier les mécanismes de la sécrétion acide et le rôle des pompes à protons dans divers processus physiologiques.

Médecine : Médicalement, le S-Pantoprazole sodique trihydraté est largement utilisé pour le traitement des troubles liés à l'acide. Il est également utilisé en association avec des antibiotiques pour l'éradication des infections à Helicobacter pylori .

Industrie : Dans l'industrie pharmaceutique, le S-Pantoprazole sodique trihydraté est utilisé dans la formulation de diverses formes galéniques, y compris les comprimés et les injections, pour fournir des options de traitement efficaces aux patients atteints de maladies liées à l'acide .

Mécanisme d'action

Le S-Pantoprazole sodique trihydraté exerce ses effets en inhibant l'enzyme H+, K±ATPase, également connue sous le nom de pompe à protons gastrique, située à la surface sécrétoire des cellules pariétales gastriques. En se liant de manière covalente aux groupes sulfhydryles des cystéines de cette enzyme, il empêche l'étape finale de la production d'acide gastrique. Cette inhibition est irréversible, ce qui entraîne une réduction prolongée de la sécrétion acide .

Applications De Recherche Scientifique

Chemistry: In chemistry, S-Pantoprazole sodium trihydrate is used as a reference standard for the development and validation of analytical methods, including HPLC and mass spectrometry.

Biology: In biological research, this compound is used to study the mechanisms of acid secretion and the role of proton pumps in various physiological processes.

Medicine: Medically, this compound is widely used for the treatment of acid-related disorders. It is also used in combination with antibiotics for the eradication of Helicobacter pylori infections .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various dosage forms, including tablets and injections, to provide effective treatment options for patients with acid-related diseases .

Mécanisme D'action

S-Pantoprazole sodium trihydrate exerts its effects by inhibiting the H+, K±ATPase enzyme, also known as the gastric proton pump, located on the secretory surface of gastric parietal cells. By covalently binding to the sulfhydryl groups of cysteines on this enzyme, it prevents the final step in gastric acid production. This inhibition is irreversible, leading to a prolonged reduction in acid secretion .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Oméprazole

- Esoméprazole

- Lansoprazole

- Dexlansoprazole

- Rabéprazole

Unicité : Le S-Pantoprazole sodique trihydraté est unique en raison de sa pureté énantiomérique, qui offre des propriétés pharmacocinétiques et pharmacodynamiques plus cohérentes par rapport à son mélange racémique. Cela se traduit par un effet thérapeutique plus prévisible et potentiellement moins d'effets secondaires .

Propriétés

Numéro CAS |

1416988-58-3 |

|---|---|

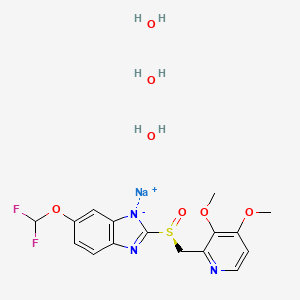

Formule moléculaire |

C16H20F2N3NaO7S |

Poids moléculaire |

459.4 g/mol |

Nom IUPAC |

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;trihydrate |

InChI |

InChI=1S/C16H14F2N3O4S.Na.3H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;/h3-7,15H,8H2,1-2H3;;3*1H2/q-1;+1;;;/t26-;;;;/m0..../s1 |

Clé InChI |

OKZZKXNJLARKFM-UFEULDPMSA-N |

SMILES isomérique |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |

SMILES canonique |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

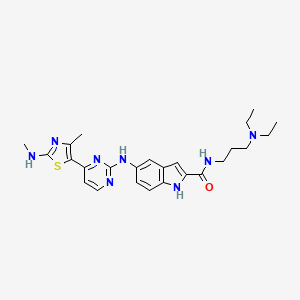

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

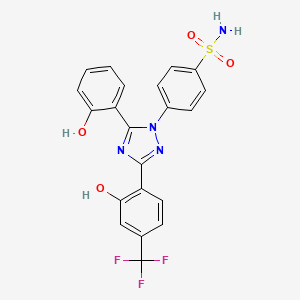

![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)

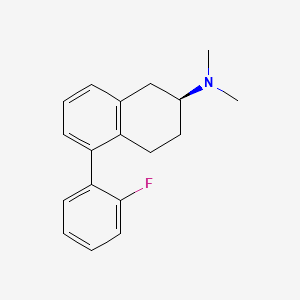

![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)